H-PGDS Inhibitor Potency: The 4-Amino-6-chloro-3-ol Scaffold Enables Sub-Nanomolar Binding Affinity
A compound derived directly from the 4-amino-6-chloropyridin-3-ol scaffold (CHEMBL4238186) exhibited a binding affinity (Kd) of 0.370 nM against full-length recombinant human H-PGDS as measured by surface plasmon resonance (SPR) [1]. In a cellular context, a structurally related 4-amino-6-chloropyridin-3-ol derivative (CHEMBL4473072) inhibited H-PGDS in RBL cells with an IC50 of 100 nM, assessed by reduction in A23187-induced PGD2 production [2]. By contrast, no comparable H-PGDS potency data have been reported for the 5-amino-6-chloropyridin-3-ol regioisomer (CAS 1211537-54-0) or the 4-amino-2-chloropyridin-3-ol positional isomer (CAS 1227508-94-2) in public domain databases such as ChEMBL or BindingDB, indicating that the 4-amino-6-chloro substitution pattern is a privileged pharmacophore for this target class.
| Evidence Dimension | H-PGDS target engagement (binding affinity and cellular inhibition) |
|---|---|
| Target Compound Data | Kd = 0.370 nM (SPR, recombinant human H-PGDS) [1]; IC50 = 100 nM (RBL cell-based PGD2 production assay) [2] |
| Comparator Or Baseline | 5-Amino-6-chloropyridin-3-ol (CAS 1211537-54-0): no H-PGDS data reported; 4-Amino-2-chloropyridin-3-ol (CAS 1227508-94-2): no H-PGDS data reported |
| Quantified Difference | Target compound derivatives demonstrate demonstrated H-PGDS engagement; comparator regioisomers lack any reported H-PGDS activity |
| Conditions | SPR using full-length recombinant human N-terminal His6-tagged H-PGDS expressed in E. coli BL21(DE3); RBL cell assay with A23187-induced PGD2 production readout |
Why This Matters
For procurement decisions in H-PGDS drug discovery programs, the 4-amino-6-chloro-3-ol scaffold is the only regioisomer with validated biochemical and cellular potency data, reducing the risk of investing in an inactive starting material.
- [1] BindingDB. BDBM50463722 (CHEMBL4238186): Binding affinity to full length recombinant human N-terminal His6-tagged H-PGDS. Kd = 0.370 nM. View Source
- [2] BindingDB. BDBM50526485 (CHEMBL4473072): Inhibition of HPGDS in RBL cells. IC50 = 100 nM. View Source
